molecular formula C12H15NO2 B12861792 (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid

(2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12861792
M. Wt: 205.25 g/mol
InChI Key: LIARDSWUOXKMRC-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

(2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry.

Uniqueness

What sets (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid apart is its specific stereochemistry and the presence of the 2-methylphenyl group. This unique combination of features can result in distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-4-2-3-5-9(8)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1

InChI Key

LIARDSWUOXKMRC-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2[C@H](CCN2)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C2C(CCN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.